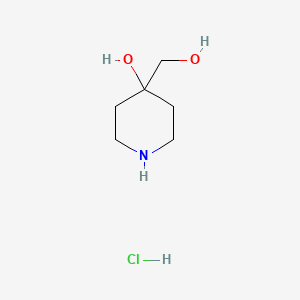

4-(Hydroxymethyl)piperidin-4-ol hydrochloride

Vue d'ensemble

Description

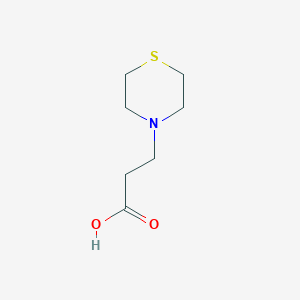

“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is an important intermediate for the synthesis of active compounds in the pharmaceutical industry . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .

Synthesis Analysis

The synthesis of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” involves several steps. It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas . The product is then crystallized to produce the desired compound .Molecular Structure Analysis

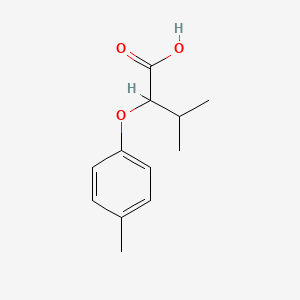

The molecular formula of “4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is C6H14ClNO2 . Its average mass is 167.634 Da and its monoisotopic mass is 167.071304 Da .Chemical Reactions Analysis

Piperidines, which include “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis

“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .Applications De Recherche Scientifique

Metabolic Activity

- Metabolic Effects in Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride shows reduced food intake and weight gain in obese rats, indicating a potential metabolic role in obesity research (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior

- Influence on Feeding Behavior : The compound affects the satiety center, reducing obesity in mice induced by gold thioglucose, highlighting its impact on feeding behavior and potential in obesity studies (Massicot, Thuillier, & Godfroid, 1984).

Energy Expenditure

- Thermogenic Effect in Rats : A study showed that the compound increases energy expenditure by increasing resting oxygen consumption in rats, suggesting its use in metabolic rate and obesity research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Synthesis and Structural Studies

- Ultrasound-Promoted Synthesis : Research indicates effective methods for synthesizing piperidin-4-ols, demonstrating its applicability in chemical synthesis (Rajesh, Reddy, & Vijayakumar, 2012).

- Crystal Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride has been studied, which is crucial for understanding its chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antimicrobial Activity

- Antimicrobial Properties : Certain derivatives of 4-piperidinols, including 4-(hydroxymethyl)piperidin-4-ol, have demonstrated significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Dyusebaeva, Elibaeva, & Kalugin, 2017).

Growth Promotion

- Growth-Promoting Activity : Some piperidin-4-ol derivatives have shown growth-promoting activity in agricultural applications, such as increasing the productivity of beetroot seeds and potatoes (Omirzak, Erkasov, Sukhov, & Ganenko, 2013).

Neurological Research

- Monoamine Transporter Activity : Research on specific stereochemistry of piperidin-4-ols derivatives indicates potential for treating neurological disorders due to their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar, Batman, Zhen, Beardsley, Reith, & Dutta, 2009).

Mécanisme D'action

Target of Action

4-(Hydroxymethyl)piperidin-4-ol hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It’s worth noting that certain benzyl-piperidines have shown activity against different viruses, such as the h1n1 influenza virus, through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of hiv .

Safety and Hazards

“4-(Hydroxymethyl)piperidin-4-ol hydrochloride” has been classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . Additionally, it is categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes .

Orientations Futures

Piperidine-containing compounds, including “4-(Hydroxymethyl)piperidin-4-ol hydrochloride”, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-(hydroxymethyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-6(9)1-3-7-4-2-6;/h7-9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZOHPPPTJVSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)piperidin-4-ol hydrochloride | |

CAS RN |

240401-25-6, 89584-31-6 | |

| Record name | 4-Piperidinemethanol, 4-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240401-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-4-piperidinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(hydroxymethyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1359065.png)

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)